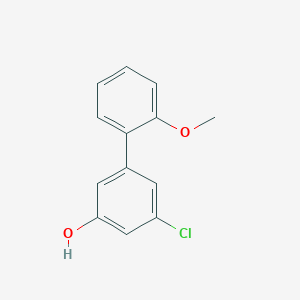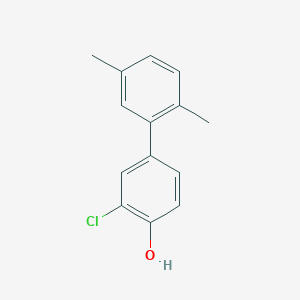
3-Chloro-5-(2-methoxyphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(2-methoxyphenyl)phenol, 95% (3C5MPP) is a phenolic compound with a wide range of applications in various fields, including biochemistry and pharmaceuticals. It is a white crystalline solid with a melting point of about 95-100°C, and is soluble in water, ethanol, and methanol. 3C5MPP has been studied extensively due to its potential use in the synthesis of various compounds, as well as its potential use in medical and scientific research.
Applications De Recherche Scientifique
3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as 2-methoxy-5-chlorophenol, which has potential applications in drug synthesis. 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has also been used in the synthesis of other compounds, such as 2-methoxy-3-chloro-5-hydroxybenzaldehyde, which has potential applications in the synthesis of pharmaceuticals. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been used in the synthesis of polymers and other materials, such as polyurethanes, for use in medical devices.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a weak acid, forming a complex with the base used in the synthesis reaction. This complex then reacts with the other reactants to form 3-Chloro-5-(2-methoxyphenyl)phenol, 95%. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% may also act as an antioxidant, scavenging free radicals and preventing them from damaging cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are not fully understood. However, it has been shown to have a weak inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin in the skin. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been shown to have a weak inhibitory effect on the enzyme lipoxygenase, which is involved in the production of inflammatory compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(2-methoxyphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% is a relatively stable compound and does not easily decompose. However, the compound is relatively insoluble in water, making it difficult to use in aqueous solutions. In addition, 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has a relatively low solubility in organic solvents, making it difficult to use in organic reactions.
Orientations Futures
The potential future directions for 3-Chloro-5-(2-methoxyphenyl)phenol, 95% are numerous. One potential direction is the development of new synthesis methods for the compound, which could lead to improved yields and lower costs. In addition, further research into the biochemical and physiological effects of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the medical and pharmaceutical fields. Finally, further research into the mechanism of action of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% could lead to potential applications in the synthesis of other compounds.
Méthodes De Synthèse
The synthesis of 3-Chloro-5-(2-methoxyphenyl)phenol, 95% has been studied extensively, and several methods have been developed. The most common method involves the reaction of 2-methoxyphenol and chloroacetic acid in the presence of a base, such as sodium hydroxide. This reaction yields 3-Chloro-5-(2-methoxyphenyl)phenol, 95% as a white crystalline solid. Other methods include the reaction of phenol and chloroacetyl chloride, or the reaction of 2-methoxybenzaldehyde and chloroacetic acid.
Propriétés
IUPAC Name |
3-chloro-5-(2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHMLWTWUGXLPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685884 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-methoxyphenyl)phenol | |
CAS RN |
1261891-85-3 |
Source


|
| Record name | 5-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














